phosphanium bromide CAS No. 33895-18-0](/img/structure/B14687257.png)
[(Anthracen-9-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Anthracen-9-yl)methylphosphanium bromide is an organophosphorus compound that features an anthracene moiety attached to a triphenylphosphonium group via a methylene bridge, with bromide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylphosphanium bromide typically involves the reaction of 9-anthracenemethanol with triphenylphosphine in the presence of a brominating agent. The reaction proceeds as follows:
Starting Materials: 9-anthracenemethanol and triphenylphosphine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent used is typically anhydrous dichloromethane or toluene.
Bromination: A brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) is added to facilitate the formation of the phosphonium bromide salt.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
While the laboratory synthesis of (Anthracen-9-yl)methylphosphanium bromide is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions, scaling up the process, and ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-9-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(Anthracen-9-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its anticancer properties, particularly in targeting cancer cells with high oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of (Anthracen-9-yl)methylphosphanium bromide involves its ability to interact with various molecular targets and pathways:
Photodynamic Therapy: Upon irradiation, the compound generates reactive oxygen species, leading to oxidative damage in target cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting mitochondrial function and generating oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene moiety but lacks the triphenylphosphonium group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Contains an anthracene moiety with a different functional group.
Uniqueness
(Anthracen-9-yl)methylphosphanium bromide is unique due to the combination of the anthracene moiety and the triphenylphosphonium group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring both light absorption/emission and reactivity with nucleophiles.
Eigenschaften
CAS-Nummer |
33895-18-0 |
|---|---|
Molekularformel |
C33H26BrP |
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
anthracen-9-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C33H26P.BrH/c1-4-16-28(17-5-1)34(29-18-6-2-7-19-29,30-20-8-3-9-21-30)25-33-31-22-12-10-14-26(31)24-27-15-11-13-23-32(27)33;/h1-24H,25H2;1H/q+1;/p-1 |
InChI-Schlüssel |
PKHUISHGJCJNDB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=CC4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


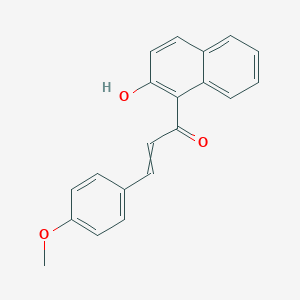


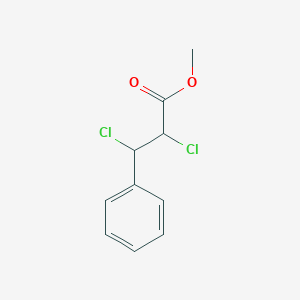
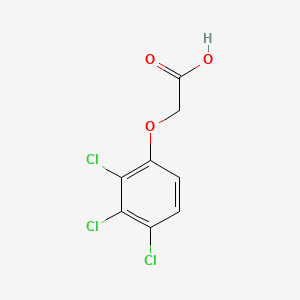
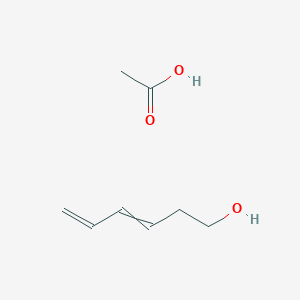

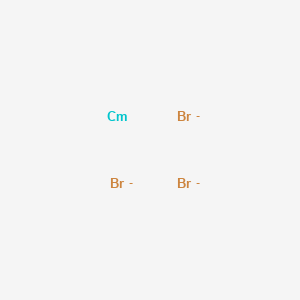
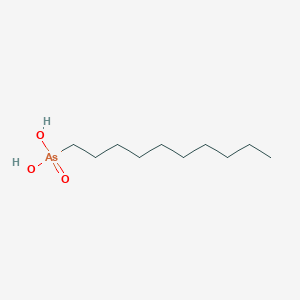
![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
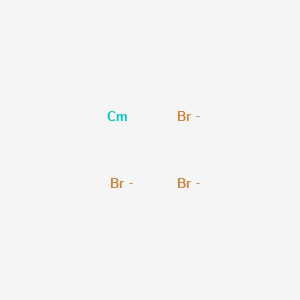
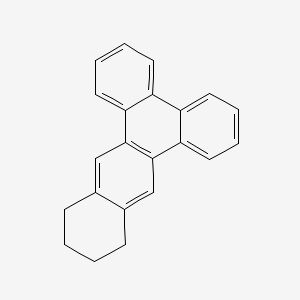
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
